molecular formula C13H10O3 B15143332 2,4-Dihydroxybenzophenone-13C6

2,4-Dihydroxybenzophenone-13C6

Cat. No.: B15143332
M. Wt: 220.17 g/mol
InChI Key: ZXDDPOHVAMWLBH-YPRXCQIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxybenzophenone-13C6: is a stable isotope-labeled compound, specifically a 13C- and deuterium-labeled version of 2,4-Dihydroxybenzophenone. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxybenzophenone-13C6 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Alkylated or acylated derivatives of benzophenone

Scientific Research Applications

2,4-Dihydroxybenzophenone-13C6 has a wide range of applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

  • 2,4-Dihydroxybenzophenone
  • 4,4’-Dihydroxybenzophenone
  • 2,2’,4,4’-Tetrahydroxybenzophenone

Comparison: 2,4-Dihydroxybenzophenone-13C6 is unique due to its isotope labeling, which allows for precise tracking and analysis in scientific studies. Unlike its non-labeled counterparts, this compound provides enhanced sensitivity and specificity in analytical techniques, making it invaluable for research applications .

Properties

Molecular Formula

C13H10O3

Molecular Weight

220.17 g/mol

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienyl-(2,4-dihydroxyphenyl)methanone

InChI

InChI=1S/C13H10O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,14-15H/i1+1,2+1,3+1,4+1,5+1,9+1

InChI Key

ZXDDPOHVAMWLBH-YPRXCQIKSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.